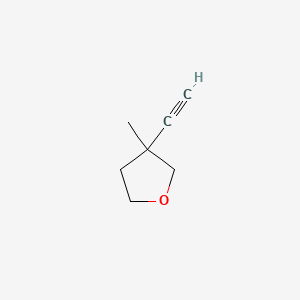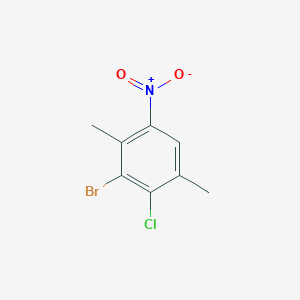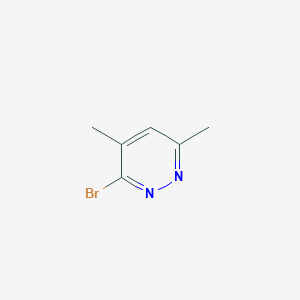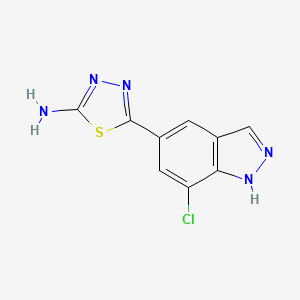![molecular formula C19H21NO3S B13892744 2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)
2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6-methoxy Duloxetine is a metabolite of Duloxetine, a well-known serotonin and norepinephrine reuptake inhibitor (SNRI). This compound is formed through the metabolic processes involving cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6 . It is structurally characterized by the presence of hydroxy and methoxy groups on the naphthalene ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-Hydroxy-6-methoxy Duloxetine involves several steps, starting from Duloxetine. The primary synthetic route includes the hydroxylation and methoxylation of Duloxetine, facilitated by cytochrome P450 enzymes . Industrial production methods typically involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
5-Hydroxy-6-methoxy Duloxetine undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by cytochrome P450 enzymes, leading to the formation of catechol intermediates.
Reduction: Although less common, reduction reactions can occur under specific conditions, altering the functional groups on the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxylated and methoxylated derivatives of Duloxetine .
Scientific Research Applications
5-Hydroxy-6-methoxy Duloxetine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-methoxy Duloxetine involves the inhibition of serotonin and norepinephrine reuptake. This compound binds to the serotonin (5-HT), norepinephrine, and dopamine transporters with varying affinities, thereby increasing the levels of these neurotransmitters in the synaptic cleft . The molecular targets include the serotonin and norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter reuptake inhibition .
Comparison with Similar Compounds
5-Hydroxy-6-methoxy Duloxetine is unique compared to other similar compounds due to its specific hydroxylation and methoxylation pattern. Similar compounds include:
Duloxetine: The parent compound, which lacks the hydroxy and methoxy groups.
5-Hydroxy Duloxetine: A metabolite with only the hydroxy group.
6-Methoxy Duloxetine: A metabolite with only the methoxy group.
These compounds differ in their chemical properties and biological activities, with 5-Hydroxy-6-methoxy Duloxetine showing distinct pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C19H21NO3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol |
InChI |
InChI=1S/C19H21NO3S/c1-20-11-10-16(18-7-4-12-24-18)23-15-6-3-5-14-13(15)8-9-17(22-2)19(14)21/h3-9,12,16,20-21H,10-11H2,1-2H3 |
InChI Key |
MHWRJCBZOCBFBD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol](/img/structure/B13892661.png)
![4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid](/img/structure/B13892665.png)


![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13892679.png)
![Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892682.png)
![1-Pyridin-3-yl-3-[(3-pyrimidin-2-ylphenyl)methyl]pyridazin-4-one](/img/structure/B13892695.png)

![tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13892727.png)





